

(S)-5-Phenylmorpholin-2-one hydrochloride solubility data

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Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one
hydrochloride

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An In-depth Technical Guide to the Solubility Characterization of **(S)-5-Phenylmorpholin-2-one Hydrochloride**

Introduction

(S)-5-Phenylmorpholin-2-one hydrochloride is a chiral heterocyclic compound featuring a morpholine core, a structure of significant interest in medicinal chemistry. The morpholine scaffold is present in numerous approved drugs, where it is often employed to enhance potency, improve pharmacokinetic profiles, and modulate properties like solubility and brain permeability.[1][2] As a hydrochloride salt, the compound is engineered for improved aqueous solubility, a critical parameter for oral bioavailability and the development of parenteral formulations.

The successful progression of any active pharmaceutical ingredient (API) through the development pipeline is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of its ultimate therapeutic efficacy.[3] Poor solubility can lead to low and variable absorption, hindering the ability to achieve desired therapeutic concentrations. [4]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the solubility characterization of **(S)-5-Phenylmorpholin-2-one hydrochloride**. It moves beyond a simple data sheet to offer a detailed exposition on the theoretical principles, experimental design, and analytical

methodologies required to generate robust and reliable solubility data. The narrative emphasizes the causality behind experimental choices, grounding the protocols in established scientific and regulatory standards.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

A priori assessment of a molecule's structure is crucial for predicting its solubility behavior and designing an efficient experimental strategy.[3]

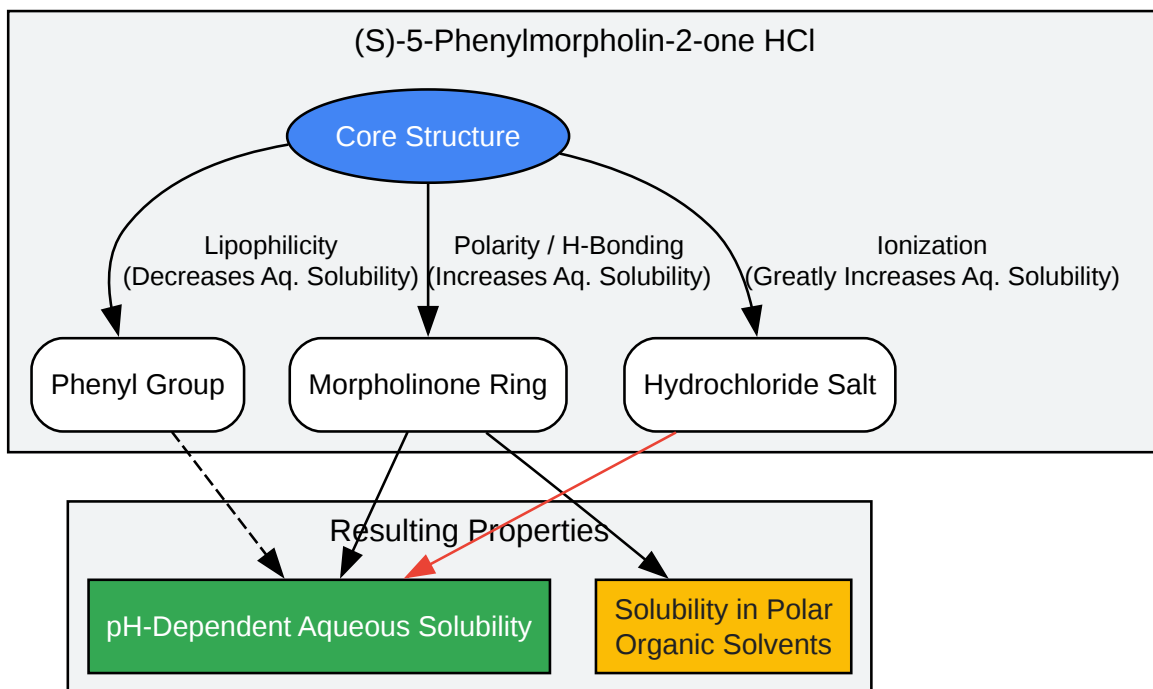
(S)-5-Phenylmorpholin-2-one Hydrochloride: A Structural Analysis

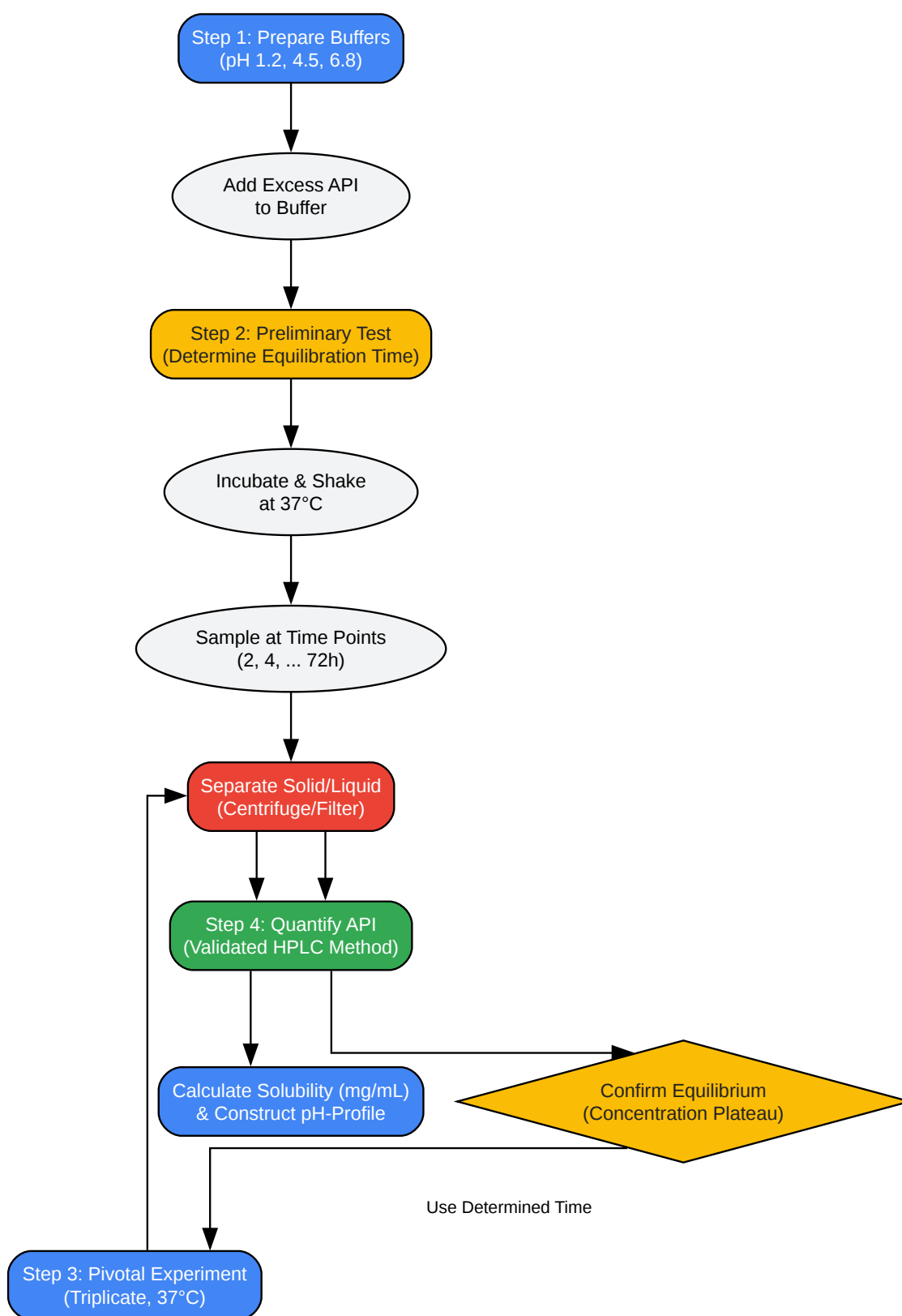
The molecule's structure integrates distinct functional groups that govern its interaction with various solvents:

- **Morpholin-2-one Ring:** This core contains an ether oxygen and an amide carbonyl group, both capable of acting as hydrogen bond acceptors. The secondary amine within the ring is basic.[5]
- **Phenyl Group:** This aromatic ring is bulky and nonpolar, contributing to the molecule's lipophilicity. An increase in aromatic character often correlates with decreased aqueous solubility.[4]
- **Chiral Center:** The stereochemistry at the C5 position can influence the crystal lattice energy, which in turn affects the energy required for dissolution.[4]
- **Hydrochloride Salt:** The molecule is supplied as a hydrochloride salt, formed by the protonation of the basic morpholine nitrogen. This salt form dramatically increases the polarity and is expected to significantly enhance solubility in aqueous and polar protic solvents compared to the free base.

The interplay between the lipophilic phenyl group and the polar, ionizable morpholine core suggests that **(S)-5-Phenylmorpholin-2-one hydrochloride** will exhibit pH-dependent solubility in aqueous media.

Diagram: Structural Influences on Solubility





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